
Cyclobutane-1,1-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutane-1,1-dicarbonitrile (CBDC) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. CBDC is a four-membered cyclic compound that contains two cyano groups (-C≡N) attached to the same carbon atom. This unique structure makes CBDC a valuable building block for the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of Cyclobutane-1,1-dicarbonitrile in cancer cells is not fully understood. However, studies suggest that Cyclobutane-1,1-dicarbonitrile induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. Cyclobutane-1,1-dicarbonitrile has also been found to inhibit the activity of matrix metalloproteinases, which are enzymes involved in cancer cell invasion and metastasis.
Effets Biochimiques Et Physiologiques
Cyclobutane-1,1-dicarbonitrile has been shown to have a low toxicity profile and does not exhibit significant side effects in animal studies. In addition to its anticancer activity, Cyclobutane-1,1-dicarbonitrile has also been found to exhibit anti-inflammatory and antioxidant properties. Cyclobutane-1,1-dicarbonitrile has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclobutane-1,1-dicarbonitrile is a versatile building block for the synthesis of complex organic molecules. Its unique structure allows for the creation of novel compounds with potential applications in various fields. However, Cyclobutane-1,1-dicarbonitrile is relatively expensive and may not be readily available in large quantities. Additionally, the synthesis of Cyclobutane-1,1-dicarbonitrile requires specialized equipment and expertise, which may limit its accessibility to researchers.
Orientations Futures
The potential applications of Cyclobutane-1,1-dicarbonitrile in medicinal chemistry and materials science are vast. Future research could focus on the synthesis of novel Cyclobutane-1,1-dicarbonitrile derivatives with improved anticancer activity and reduced toxicity. Cyclobutane-1,1-dicarbonitrile could also be used as a building block for the synthesis of new materials with unique properties, such as liquid crystals or semiconductors. Further studies are needed to fully understand the mechanism of action of Cyclobutane-1,1-dicarbonitrile in cancer cells and to optimize its therapeutic potential.
Méthodes De Synthèse
The synthesis of Cyclobutane-1,1-dicarbonitrile can be achieved through several methods, including the reaction of 1,1-dicyanoethylene with a variety of reagents, such as sodium hydride, sodium methoxide, or sodium amide. Another method involves the reaction of acrylonitrile with sodium amide, followed by the addition of sodium cyanide. These methods yield high purity Cyclobutane-1,1-dicarbonitrile with good yields.
Applications De Recherche Scientifique
Cyclobutane-1,1-dicarbonitrile has been extensively studied in medicinal chemistry due to its potential as a drug candidate. Several studies have reported that Cyclobutane-1,1-dicarbonitrile exhibits anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Cyclobutane-1,1-dicarbonitrile has also been found to inhibit the growth of drug-resistant cancer cells, making it a promising candidate for the development of new anticancer drugs.
Propriétés
IUPAC Name |
cyclobutane-1,1-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2/c7-4-6(5-8)2-1-3-6/h1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLIIZKKTTLNFRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70565318 |
Source


|
| Record name | Cyclobutane-1,1-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70565318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutane-1,1-dicarbonitrile | |
CAS RN |
110220-15-0 |
Source


|
| Record name | Cyclobutane-1,1-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70565318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

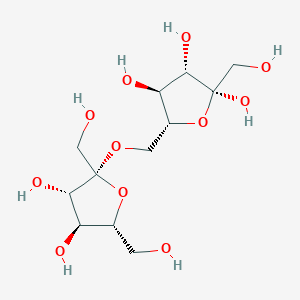
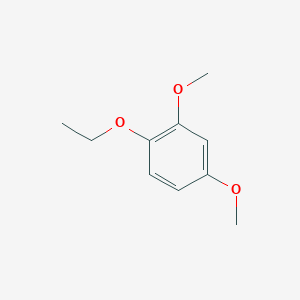
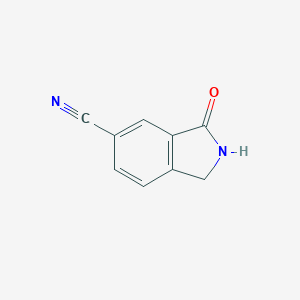

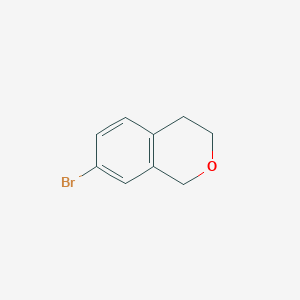

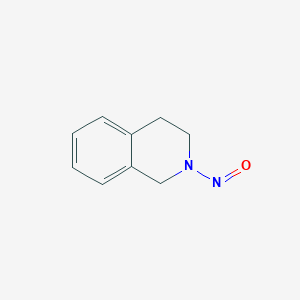


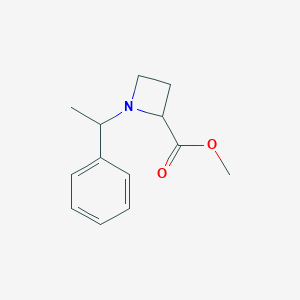

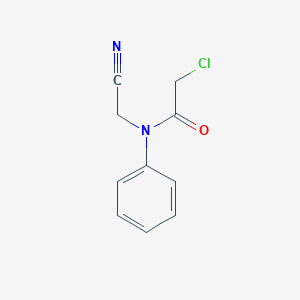
![Ethyl 4-[(3-methoxyphenyl)sulfanyl]-3-oxobutanoate](/img/structure/B172212.png)
